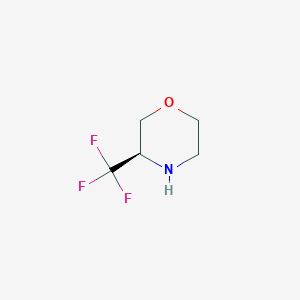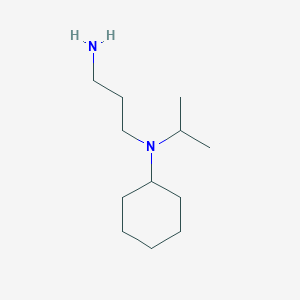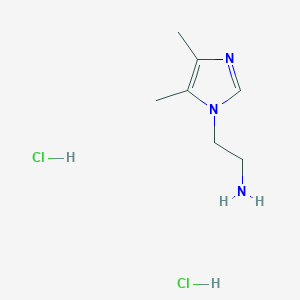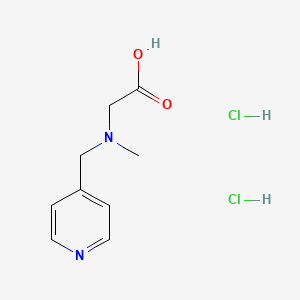![molecular formula C18H22O2 B3101266 (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 13885-20-6](/img/structure/B3101266.png)
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
Vue d'ensemble
Description
“(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione” is also known as Androstenedione . It is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .
Molecular Structure Analysis
The molecular structure of Androstenedione consists of 19 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . It is a delta-4 C19 steroid produced in the testis, ovary, and the adrenal cortex .Physical and Chemical Properties Analysis
The physical and chemical properties of Androstenedione include a molar mass of 286.415 g/mol . It has a density of 1.11±0.1 g/cm³ (predicted) at 20°C and 760 Torr . The melting point is 173–174 °C (343–345 °F) .Applications De Recherche Scientifique
Chemistry and Biological Activity of Cyclopenta-Fused Compounds
Cyclopenta[c]phenanthrenes (CP[c]Phs) are notable for their environmental presence and potential biological impacts, especially in risk assessment processes. These compounds, including their derivatives, exhibit diverse chemical properties and biological activities, making them subjects of interest in environmental sciences and toxicology. Research has shown that CP[c]Phs can induce cellular and tissue responses in living organisms, particularly fish, suggesting environmental hazards that necessitate further identification of exposure pathways (Brzuzan et al., 2013).
Phenanthrenes in Pharmacology
Phenanthrenes represent a promising group of plant secondary metabolites with significant pharmacological potential. They have been identified in a variety of plant families, most abundantly in Orchidaceae, and have demonstrated a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. This makes them valuable in the development of new therapeutic agents, particularly as potential anticancer compounds (Tóth et al., 2017).
Biodegradation and Environmental Impact
The biodegradation of phenanthrene, a closely related compound, by specific microorganisms such as sphingomonads, underlines the ecological relevance of these compounds. Sphingomonads' ability to metabolize phenanthrene in contaminated soils and sediments highlights the potential for bioremediation strategies to mitigate environmental pollution by polycyclic aromatic hydrocarbons (PAHs) (Waigi et al., 2015).
Oxygenated Derivatives and Toxicity
Oxygenated polycyclic aromatic hydrocarbons (OPAHs), derivatives of PAHs, exhibit increased toxicity compared to their parent compounds. Studies have examined the toxicity, occurrence, and potential sources of OPAHs in food, emphasizing the need for evaluating and reducing OPAH-related health risks (Ma & Wu, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWZQKERRCPRZ-RYRKJORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199676, DTXSID40863499 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5173-46-6, 13885-20-6 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-4,9-diene-3,17-dione, (±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | estra-4,9-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the endogenous presence of dienedione in horses managed for effective doping control?
A: Researchers have established a population-based threshold for free and glucuronide-conjugated dienedione in colt urine. The proposed threshold, 30 ng/ml, corresponds to a risk factor of 1 in 14,269, helping differentiate between naturally occurring levels and potential misuse. []
Q2: Why is understanding the metabolism of dienedione important for doping control?
A: Detecting the parent compound alone might not be sufficient for doping control. Knowing the specific metabolites produced in different species (equine, canine, human) allows for targeted testing and more reliable detection of dienedione misuse. [, ]
Q3: What are the challenges in studying the metabolism of "designer" steroids like dienedione?
A: Ethical concerns arise when conducting in vivo studies on animals with substances like dienedione, especially due to the lack of toxicological data. This is where in vitro techniques using liver cells or microsomes provide a viable alternative for preliminary metabolic profiling. []
Q4: How does high-resolution mass spectrometry (HRMS) contribute to detecting dienedione and its metabolites?
A: HRMS techniques, particularly when coupled with liquid chromatography (LC-HRMS), enable the identification of dienedione metabolites with high accuracy and sensitivity. This is crucial for retrospective analysis of samples, as full-scan HRMS data can be screened for previously unknown metabolites. []
Q5: Is gas chromatography-mass spectrometry (GC-MS) still relevant in analyzing dienedione metabolism?
A: While LC-HRMS has become a primary tool, GC-MS remains valuable in detecting certain metabolites that might not be easily identified by LC-HRMS. This complementary approach ensures a comprehensive analysis of dienedione metabolism. []
Q6: What is the significance of the 4,9-diene configuration in dienedione?
A: The presence of the 4,9-diene configuration was initially considered unique to synthetic steroids. The discovery of naturally occurring dienedione in horses with this specific configuration challenged previous assumptions and highlighted the need for further research on steroid biosynthesis. []
Q7: What are the key steps involved in the chemical synthesis of dienedione?
A: Dienedione can be synthesized from various starting materials like δ-lactone [] or through multi-step procedures starting with estra-4,9-diene-3,17-dione. These syntheses often involve Grignard reactions, oxidation, cyclization, and dehydrogenation steps. [, , , , , , ]
Q8: What analytical techniques are employed for the characterization of synthesized dienedione?
A: The structure and purity of synthesized dienedione are confirmed using a combination of techniques including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray powder diffraction. [, ]
Q9: What is the significance of studying the conjugation of dienedione?
A: Understanding how dienedione is metabolized into glucuronide conjugates, primarily dienedione-3-glucuronide, is crucial for accurate detection and interpretation of levels in biological samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)


![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)

![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)




